Home > Products > Screening Compounds P25492 > 2-amino-1H-quinazolin-4-one
2-amino-1H-quinazolin-4-one -

2-amino-1H-quinazolin-4-one

Catalog Number: EVT-7854876
CAS Number:
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2-Amino-1H-quinazolin-4-one can be derived from various synthetic methodologies involving anthranilic acid or its derivatives. The compound falls under the classification of quinazolinones, which are known for their diverse biological activities including anti-inflammatory, anti-tumor, and antimicrobial properties .

Synthesis Analysis

Methods

The synthesis of 2-amino-1H-quinazolin-4-one can be achieved through several methods:

  1. Niementowski Synthesis: This method involves the condensation of anthranilic acid with formamide at elevated temperatures, leading to the formation of quinazolinones. This reaction typically occurs at around 120 °C and can be modified using microwave irradiation for improved yields .
  2. One-Pot Synthesis: Recent advancements have introduced eco-efficient one-pot methods that utilize potassium cyanate and sodium hydroxide to cyclize urea derivatives into quinazolinones. This method is advantageous due to its simplicity and minimal waste generation .
  3. Solid-Phase Synthesis: A solid-phase approach has also been developed, where resin-bound amines are reacted with isatoic anhydrides to yield various substituted derivatives of 2-amino-4(1H)-quinazolinone, facilitating combinatorial library generation .

Technical Details

The typical reaction conditions involve heating the reactants in solvents like toluene or dimethylformamide, often under reflux or microwave irradiation, to enhance reaction rates and yields. The purification of products typically involves recrystallization or chromatography techniques.

Molecular Structure Analysis

Structure

The molecular formula of 2-amino-1H-quinazolin-4-one is C7H6N4OC_7H_6N_4O. The structure features a quinazoline core with an amino group at the second position and a carbonyl group at the fourth position.

Data

Key structural data include:

  • Molecular Weight: 162.15 g/mol
  • Melting Point: Typically ranges from 182 °C to 186 °C depending on purity .

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are commonly employed for structural elucidation.

Chemical Reactions Analysis

Reactions

2-Amino-1H-quinazolin-4-one can undergo various chemical transformations:

  1. Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, such as chlorination using thionyl chloride or phosphoryl chloride under specific conditions .
  2. Reduction Reactions: The compound can be reduced to yield dihydro derivatives using palladium catalysts or platinum oxide under hydrogenation conditions .
  3. Cyclization Reactions: It can also act as a precursor in cyclization reactions to form more complex heterocycles.

Technical Details

The reaction conditions often require careful control of temperature and pressure, especially when dealing with sensitive functional groups.

Mechanism of Action

Process

The mechanism by which 2-amino-1H-quinazolin-4-one exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For instance, it has been shown to inhibit certain kinases involved in cancer pathways, thereby disrupting cell proliferation signals.

Data

Research indicates that quinazolinone derivatives exhibit potent activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

The compound exhibits basic properties due to the amino group and can participate in various chemical reactions including nucleophilic substitutions and condensation reactions.

Relevant analyses include:

  • Infrared Spectroscopy (IR): Used to identify functional groups.
  • Mass Spectrometry (MS): Employed for molecular weight determination.
Applications

2-Amino-1H-quinazolin-4-one finds applications across several scientific domains:

  1. Pharmaceutical Research: It serves as a lead compound for developing anti-cancer drugs due to its ability to inhibit key enzymes involved in tumor growth.
  2. Biological Studies: Its derivatives are utilized in studying biological pathways and mechanisms related to inflammation and cancer.
  3. Synthetic Chemistry: The compound acts as an important intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic effects.
Historical Evolution & Significance in Medicinal Chemistry

Discovery Timeline of Quinazolinone-Based Pharmacophores

The quinazolinone core emerged as a pharmacologically significant scaffold in the late 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the condensation of anthranilic acid with cyanogens [1] [8]. This pioneering work laid the foundation for systematic exploration of quinazolinone chemistry. In 1903, Gabriel established a robust synthesis of quinazoline via decarboxylation of 2-carboxy derivatives, enabling broader structural derivatization [1]. The specific 2-amino-4(3H)-quinazolinone variant gained prominence in the 1950s–1960s following the isolation of febrifugine from Dichroa febrifuga, a traditional Chinese antimalarial plant containing quinazolinone alkaloids [6] [9]. This natural product validated the scaffold’s bioactivity and stimulated synthetic campaigns to optimize its properties. By the 1980s, over 200 naturally occurring quinazolinone alkaloids had been characterized, with synthetic derivatives exceeding 300,000 compounds in modern chemical databases [8].

Table 1: Key Milestones in Quinazolinone Pharmacophore Development

YearDiscovery/AdvancementSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core synthetic route from anthranilic acid
1903Gabriel develops practical quinazoline synthesisEnabled scalable derivatization
1948Febrifugine isolated from Dichroa febrifugaValidated natural biological activity (antimalarial)
1950sNiementowski synthesis optimizedStreamlined 4(3H)-quinazolinone production
2000s2-Amino variants explored for kinase inhibitionApplied in targeted cancer therapies (e.g., EGFR/VEGFR)

Role in the Development of Multitargeted Therapeutic Agents

The 2-amino-1H-quinazolin-4-one scaffold excels in multitargeted drug design due to its versatile pharmacomodulatable sites. Its planar bicyclic structure allows deep penetration into enzyme active sites, while the exocyclic 2-amino group and C4 carbonyl enable hydrogen bonding with diverse biological targets [1] [5]. Key applications include:

  • Alzheimer’s Disease Therapeutics: Derivatives like DH8 exhibit dual inhibition of β-secretase (BACE1; IC₅₀ = 5.75 μM) and monoamine oxidase B (MAO-B), addressing amyloidogenesis and oxidative stress simultaneously. Electron-donating groups (-OH, -OMe) at C6/C8 enhance radical scavenging in these analogs [2] [5].
  • Oncology Agents: Hybrids incorporating 1,2,3-triazole-glycoside motifs demonstrate dual EGFR/VEGFR-2 inhibition. Compound 13 (IC₅₀ = 0.31 μM for EGFR; 3.20 μM for VEGFR-2) arrests the HCT-116 cell cycle at G1 phase by modulating p53/Bax/Bcl-2 pathways [7] [10].
  • Dual PI3K/HDAC Inhibitors: Quinazolinone-hydroxamic acid hybrids (e.g., 48c) inhibit PI3Kδ and HDAC6 at <10 nM, synergistically inducing necrosis in AML cells without harming normal PBMCs [4].

Table 2: Multitargeted Therapeutic Applications of 2-Amino-quinazolin-4-one Derivatives

Therapeutic AreaLead CompoundKey TargetsPotency
Alzheimer’s diseaseDH8BACE1, MAO-B, ROS scavengingBACE1 IC₅₀ = 5.75 μM
Colorectal cancerTriazole-glycoside 13EGFR, VEGFR-2, p53 activationEGFR IC₅₀ = 0.31 μM
Leukemia48cPI3Kδ, HDAC6Dual IC₅₀ < 10 nM
AntimicrobialsVasicine analogsAChE inhibition, bacterial topoisomeraseMIC = 1.56 μg/mL (S. aureus)

Emergence as a Privileged Scaffold in Modern Drug Design

Quinazolin-4(3H)-ones meet all criteria for a privileged scaffold: synthetic tractability, structural diversity, and broad target compatibility. The 2-amino-1H-quinazolin-4-one variant enhances these properties through three key attributes:

  • Synthetic Versatility: It can be synthesized via microwave-assisted Niementowski reactions (anthranilic acid + formamide; 85% yield in 10 min) or Pd/C-catalyzed cyclizations of 2-iodoanilines with trimethyl orthoformate [6] [9]. The C2-amino group serves as a handle for Schiff base formation, acylation, or click chemistry, enabling rapid library generation.
  • Optimized Physicochemical Profile: The scaffold exhibits balanced lipophilicity (logP ~2.1), facilitating blood-brain barrier penetration for CNS targets [6]. Electron-withdrawing groups at C6/C7 (e.g., -F, -Cl) enhance metabolic stability, while C3 modifications adjust steric occupancy in enzyme pockets [7] [10].
  • Broad Target Engagement: Crystallographic studies confirm that the N1-H and C4=O groups anchor the scaffold in kinase ATP pockets (e.g., EGFR), while the C2-amino group hydrogen-bonds with catalytic residues in epigenetic targets like HDACs [4] [7]. This versatility has yielded 18 FDA-approved quinazolinone drugs, including kinase inhibitors (e.g., Idelalisib) and antimicrobials [10].

Properties

Product Name

2-amino-1H-quinazolin-4-one

IUPAC Name

2-amino-1H-quinazolin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12)

InChI Key

SDTFBAXSPXZDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.